molecular formula C14H16N2O3 B4728085 N-3-isoxazolyl-2-(4-methylphenoxy)butanamide

N-3-isoxazolyl-2-(4-methylphenoxy)butanamide

Cat. No. B4728085
M. Wt: 260.29 g/mol
InChI Key: QPHHADIQYVWMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-isoxazolyl-2-(4-methylphenoxy)butanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as LY303511, and it has been found to have numerous applications in different fields of study.

Mechanism of Action

The mechanism of action of N-3-isoxazolyl-2-(4-methylphenoxy)butanamide is not well understood. However, it has been found to inhibit the activity of phosphatidylinositol 3-kinase (PI3K). This inhibition leads to the activation of the apoptotic pathway, which results in the death of cancer cells. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which has been linked to its neuroprotective and vasodilatory effects.
Biochemical and Physiological Effects
This compound has been found to have numerous biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. It has also been found to have neuroprotective effects, where it protects neurons from damage caused by oxidative stress. Additionally, it has been found to have vasodilatory effects, where it relaxes blood vessels, leading to increased blood flow.

Advantages and Limitations for Lab Experiments

The use of N-3-isoxazolyl-2-(4-methylphenoxy)butanamide in lab experiments has numerous advantages. It has been found to be a potent anticancer agent, making it a valuable tool in cancer research. It also has neuroprotective and vasodilatory effects, making it useful in the study of the central nervous system and cardiovascular system, respectively. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability.

Future Directions

There are numerous future directions for the study of N-3-isoxazolyl-2-(4-methylphenoxy)butanamide. These include the study of its mechanism of action, which is not well understood. Additionally, there is a need to investigate its potential use in the treatment of other diseases apart from cancer. Furthermore, there is a need to develop more efficient synthesis methods that can yield high purity products.
Conclusion
In conclusion, this compound is a chemical compound that has numerous applications in scientific research. It has been found to have potent anticancer activity, neuroprotective effects, and vasodilatory effects. Its mechanism of action is not well understood, and there is a need for further research to investigate its potential use in the treatment of other diseases. The development of more efficient synthesis methods is also necessary to facilitate its use in scientific research.

Scientific Research Applications

N-3-isoxazolyl-2-(4-methylphenoxy)butanamide has been used in various scientific research studies. It has been found to have potent anticancer activity and has been used in cancer research. It has also been used in the study of the central nervous system, where it has been found to have neuroprotective effects. Additionally, it has been used in cardiovascular research, where it has been found to have vasodilatory effects.

properties

IUPAC Name

2-(4-methylphenoxy)-N-(1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-12(14(17)15-13-8-9-18-16-13)19-11-6-4-10(2)5-7-11/h4-9,12H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHHADIQYVWMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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